4-methoxy-1H-indol-2-amine
Description
Significance of Indole (B1671886) and Functionalized Indole Derivatives in Chemical Synthesis and Mechanistic Inquiry
Indole and its derivatives are fundamental building blocks in the synthesis of numerous compounds of pharmacological importance. rsc.org The indole nucleus is a common structural element in a wide range of biologically active molecules, including antihypertensives, anti-inflammatories, and anticancer drugs. beilstein-journals.org The development of novel synthetic methodologies for the construction and functionalization of the indole core has been a major focus for organic chemists. rsc.orgrsc.org
The inherent reactivity of the indole ring, particularly its nucleophilicity at the C3-position, has been extensively exploited for electrophilic substitution reactions. rsc.org However, modern synthetic strategies have expanded to include the functionalization of other positions, such as C2, C4, C5, C6, and C7, often employing transition-metal catalysis and C-H activation techniques. rsc.orgchim.it These advancements have enabled the synthesis of a diverse library of indole derivatives with tailored electronic and steric properties.
Mechanistic investigations into indole functionalization reactions are crucial for understanding and optimizing these synthetic transformations. researchgate.net Studies on reaction pathways, such as the indolyl 1,3-heteroatom transposition (IHT), have revealed complex dualities and the influence of electronic effects on reaction outcomes. rsc.org Such mechanistic insights not only rationalize observed reactivities but also guide the design of more efficient and selective synthetic methods. rsc.org For instance, density functional theory (DFT) calculations have been employed to elucidate reaction mechanisms and predict regioselectivity in the functionalization of indoles. rsc.org
Research Context and Rationale for Investigating the 4-Methoxy-1H-indol-2-amine Structural Motif
The investigation into the this compound structural motif is driven by the established importance of both methoxy-substituted indoles and 2-aminoindoles in chemical and pharmaceutical research.
Methoxy-Substituted Indoles: The presence of a methoxy (B1213986) group on the indole ring can significantly influence its chemical reactivity and biological activity. chim.it Methoxy-activated indoles have been a subject of research for several decades and are found in various pharmaceuticals and natural products. chim.it Specifically, 4-methoxy substitution has been shown to be relevant in the development of bioactive compounds. For example, 4-methoxy-substituted indole derivatives have been explored as potential inhibitors of enzymes like tyrosinase. tandfonline.com The electronic nature of the methoxy group can modulate the electron density of the indole ring, thereby affecting its interaction with biological targets.
2-Aminoindoles: The 2-aminoindole scaffold is a key structural motif present in a wide array of biologically active compounds. nih.govrsc.org Derivatives containing this moiety have been investigated for various therapeutic applications. The synthesis of 2-aminoindoles has been a significant area of research, with various methods developed for their construction, often involving metal-catalyzed reactions or multi-component strategies. researchgate.netthieme-connect.comacs.org The 2-amino group provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological macromolecules. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-8-4-2-3-7-6(8)5-9(10)11-7/h2-5,11H,10H2,1H3 |
InChI Key |
TVMJNGCVNWFNHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 4 Methoxy 1h Indol 2 Amine Derivatives
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole nucleus is inherently electron-rich and prone to electrophilic attack, with the C3 position being the most nucleophilic site. The presence of a strongly electron-donating methoxy (B1213986) group at C4 further enhances the reactivity of the benzene (B151609) portion of the scaffold. This activation is directed towards the ortho and para positions relative to the methoxy group, namely C5 and C7. Consequently, electrophiles can be directed to multiple sites, and the reaction's regioselectivity can be fine-tuned by the choice of reagents and conditions.
Many naturally occurring indoles contain methoxy substituents, which enhances their reactivity and can be used strategically to diversify their regiochemical behavior. chim.it For instance, in reactions with methoxyindoles, substitution can occur at the C3 position, which is the most reactive site in the indole nucleus, or at positions on the benzene ring activated by the methoxy group. nih.gov Functionalizations such as halogenation are key electrophilic substitution reactions performed on these activated indole rings. chim.it
Nucleophilic Substitution Reactions at Functionalized Sites
The 2-amino group on the indole scaffold is a primary site for nucleophilic reactions, most commonly involving N-acylation or N-alkylation to form amides or secondary/tertiary amines, respectively. Beyond simple substitution, the amine functionality can participate in more complex transformations.
In studies on related benzofused pyrrolidines (indolines), the amine group can be transformed into an N-amino indole through an oxidative nitrogen insertion process. acs.org This type of reaction, where the heterocyclic amine is the focal point of reactivity, demonstrates that both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. acs.org In one study, various substituted indolines were successfully converted to their corresponding N-amino indoles, showcasing the robustness of this transformation on the indole framework. acs.org
Table 1: Scope of N-Amino Indole Formation from Substituted Indolines
| Substrate (Indoline) | Substituent Position | Substituent Type | Result | Reference |
|---|---|---|---|---|
| 5-Fluoroindoline | C5 | Electron-withdrawing | N-Amino indole formed | acs.org |
| 5-Methoxyindoline | C5 | Electron-donating | N-Amino indole formed | acs.org |
| 7-(Thiophen-3-yl)indoline | C7 | Heterocycle | N-Amino indole formed | acs.org |
| 2-Methylindoline | C2 | Alkyl | N-Amino indole formed | acs.org |
| 3-Phenylindoline | C3 | Aryl | N-Amino indole formed | acs.org |
Oxidation and Reduction Chemistry of Methoxy and Amine Functionalities
The methoxy and amine groups are susceptible to both oxidation and reduction, which can be used to either introduce the functionalities or further modify the molecule. The reduction of a nitro group is a common and effective method for synthesizing the corresponding amine. The Leimgruber-Batcho indole synthesis, for example, involves the reduction of a nitroenamine intermediate to an aminoenamine, which then cyclizes to form the indole ring. researchgate.net This highlights reduction as a key step in forming the 2-aminoindole scaffold from nitro-aromatic precursors. researchgate.net
Conversely, the indole ring and its substituents can undergo selective oxidation. The oxidation of 4-methoxy-2:6-dimethylaniline, a related compound, can result in the formation of deeply colored products. scispace.com In the context of the indole core itself, highly selective oxidation can be achieved. For example, an artificial mini-enzyme containing manganese has been shown to selectively catalyze the oxidation of indole at the C3 position. acs.org This reaction leads to the formation of a 3-oxindole derivative, demonstrating that the indole nucleus can be oxidized without affecting other sensitive groups under specific catalytic conditions. acs.org The stability of substituted 1-hydroxyindoles, which can be considered products of N-oxidation, is notably increased by the presence of an electron-withdrawing group at the 4-position. researchgate.net
Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indole scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize these reactions, the indole ring is typically first functionalized with a halide, such as iodine, which can then participate in various coupling processes. mdpi.comresearchgate.net
Research on 3-iodo-indole-2-carbonitriles has demonstrated the effectiveness of Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions for introducing a wide variety of substituents at the C3 position. mdpi.comresearchgate.net These methods allow for the synthesis of di-, tri-, and tetra-substituted indole derivatives, which are valuable for drug design. mdpi.comresearchgate.net The Stille reaction, for instance, uses an organotin compound to introduce new groups, while the Suzuki reaction employs organoboron compounds. nih.govmdpi.com These reactions have made the synthesis of complex biaryl compounds, which was once challenging, readily accessible. nih.gov
Table 2: Examples of Cross-Coupling Reactions on a 3-Iodoindole Scaffold
| Reaction Type | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 64-90% | mdpi.com |
| Stille | Organotin Reagents | PdCl₂(MeCN)₂ | 35-40% | mdpi.com |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃ | Moderate to Good | mdpi.comresearchgate.net |
| Heck | Alkenes | Pd(OAc)₂, PPh₃, Et₃N | Not specified | mdpi.comresearchgate.net |
Cyclization and Rearrangement Processes within Indole Scaffolds
The indole scaffold is a versatile platform for constructing more complex, fused-ring systems through various cyclization and rearrangement reactions. The Fischer indole synthesis is a classic example, where a phenylhydrazone undergoes an acid-catalyzed rearrangement and cyclization to form the indole core. nih.gov The presence and position of a methoxy group on the phenylhydrazone can direct the course of this cyclization. nih.gov
More contemporary methods include photocatalytic cycloadditions. For instance, 1-acetylindoles can undergo an intermolecular [2+2] cycloaddition with alkenes to form cyclobutane-fused indolines. acs.org In such reactions, the electronic nature of substituents plays a key role; a substrate with an electron-donating 5-methoxy group was found to react more slowly, requiring a higher catalyst loading. acs.org
The indole nucleus can also be a component in building larger, linked systems. For example, unsymmetrical 7,7'-amide linked bis-indoles have been synthesized and subsequently cyclodehydrated using phosphoryl chloride to afford 7,7′-bis-oxazoles. chim.it This demonstrates how the indole unit can serve as a building block for complex heterocyclic architectures through controlled cyclization strategies. chim.it
Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxy 1h Indol 2 Amine and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-methoxy-1H-indol-2-amine, ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-donating amino group, as well as the aromatic indole (B1671886) ring system.
The presence of the amine group at the C2 position and the N-H proton of the indole ring allows for the possibility of tautomerism, specifically between the 2-amino-1H-indole and the 2-imino-2,3-dihydro-1H-indole forms. High-resolution NMR studies, potentially including variable temperature experiments and analysis in different solvents, can help determine the predominant tautomer in solution. The observation of distinct signals for the amino protons and the indole N-H proton, along with their coupling patterns, would support the 2-amino tautomer.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to study the through-space proximity of protons, providing insights into the preferred conformation of the molecule, such as the orientation of the methoxy group relative to the indole ring. While specific experimental data for this compound is not widely published, expected chemical shifts can be extrapolated from data on similar substituted indoles. nih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for substituted indoles and is for illustrative purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH (Indole) | ~10.0-11.5 (broad singlet) | - |
| H3 | ~6.0-6.5 (singlet) | ~90-100 |
| H5 | ~6.5-7.0 (doublet) | ~100-110 |
| H6 | ~6.8-7.2 (triplet) | ~115-125 |
| H7 | ~7.0-7.5 (doublet) | ~110-120 |
| NH₂ | ~4.0-5.0 (broad singlet) | - |
| OCH₃ | ~3.8-4.0 (singlet) | ~55-60 |
| C2 | - | ~150-160 |
| C3 | - | ~90-100 |
| C3a | - | ~125-135 |
| C4 | - | ~150-155 |
| C5 | - | ~100-110 |
| C6 | - | ~115-125 |
| C7 | - | ~110-120 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis of Molecular Vibrations and Intermolecular Interactions.rsc.orgopenaccesspub.orgscirp.orgcdnsciencepub.comvulcanchem.comresearchgate.net
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. openaccesspub.org For this compound, these methods can confirm the presence of key functional groups and offer insights into intermolecular interactions, such as hydrogen bonding.
The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the indole ring and the primary amine group are anticipated in the region of 3200-3500 cm⁻¹. tandfonline.com The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. The C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹.
Raman spectroscopy, which is sensitive to non-polar bonds, complements FT-IR by providing information on the vibrations of the indole ring's carbon framework. The C=C stretching vibrations of the aromatic system are expected to be prominent in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region.
Analysis of the peak positions, shapes, and intensities in both FT-IR and Raman spectra can reveal details about intermolecular hydrogen bonding involving the N-H groups of the indole and amine functions as donors, and the oxygen of the methoxy group and the nitrogen atoms as acceptors. mdpi.com
Table 2: Expected Vibrational Frequencies for this compound This table is based on characteristic group frequencies for indole derivatives. tandfonline.comresearchgate.netscialert.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Indole & Amine) | 3200-3500 | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| C=C Aromatic Ring Stretch | 1400-1620 | 1400-1620 |
| N-H Bend | 1550-1650 | - |
| C-N Stretch | 1200-1350 | 1200-1350 |
| C-O Stretch (Methoxy) | ~1250 | ~1250 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis.rsc.orgcdnsciencepub.comtsijournals.comekb.eg
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. nih.govmdpi.com For this compound (C₉H₁₀N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.
Table 3: Predicted HRMS Data and Major Fragments for this compound This table illustrates the expected exact mass and potential fragmentation patterns.
| Ion | Formula | Calculated Exact Mass (m/z) | Proposed Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 | Protonated molecular ion |
| [M-CH₃]⁺ | C₈H₇N₂O⁺ | 147.0553 | Loss of a methyl radical from the methoxy group |
| [M-NH₃]⁺ | C₉H₇O⁺ | 131.0491 | Loss of ammonia (B1221849) from the amino group |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.
In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions, where a C-H bond interacts with the electron cloud of the aromatic indole ring, and C-H···O interactions with the methoxy group, are also likely to be present. researchgate.netnih.gov These interactions contribute to the stability and packing efficiency of the crystal structure.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. google.com Different polymorphs arise from different arrangements of the molecules in the crystal lattice, which can be influenced by factors such as the solvent used for crystallization and the crystallization temperature. Each polymorphic form would have a distinct crystal structure and, consequently, different physical properties. The study of polymorphism is critical, as different forms can exhibit variations in stability, solubility, and other physicochemical characteristics. An investigation into the crystallization of this compound under various conditions would be necessary to identify and characterize any potential polymorphs. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-1H-indole |
| 2-imino-2,3-dihydro-1H-indole |
Theoretical and Computational Chemistry Investigations of 4 Methoxy 1h Indol 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting molecular properties. ijstr.orgresearchgate.net
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 4-methoxy-1H-indol-2-amine, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. mdpi.comijstr.org
The optimization would confirm the inherent planarity of the fused indole (B1671886) ring system. Key conformational questions to be answered would involve the rotational barriers and preferred orientations of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) substituents. The methoxy group's orientation relative to the benzene (B151609) ring and the amine group's pyramidalization would be determined. The resulting optimized structure provides the foundation for all further computational analyses.
Below is a table representing illustrative optimized geometric parameters (bond lengths and angles) for this compound, as would be obtained from a DFT calculation.
| Illustrative Bond Lengths (Å) | Illustrative Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C2-N(amine) | 1.37 | C2-N(indole)-C7a | 108.5 |
| C4-O(methoxy) | 1.36 | C3-C2-N(amine) | 125.0 |
| O(methoxy)-C(methyl) | 1.43 | C3a-C4-O(methoxy) | 121.0 |
| N(indole)-H | 1.01 | C4-O-C(methyl) | 118.0 |
Following geometry optimization, a frequency calculation is performed to predict the vibrational spectrum (FT-IR and Raman). This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the frequencies of the normal modes of vibration. mdpi.com
Each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, or torsional modes, through a Potential Energy Distribution (PED) analysis. researchid.co For this compound, this would allow for the unequivocal assignment of characteristic bands, including the N-H stretching of the indole and amine groups, C-O stretching of the methoxy group, and various C-H and ring vibrations. acs.org
An illustrative table of predicted key vibrational frequencies is shown below.
| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) Indole | 3510 | Stretching of the indole N-H bond |
| ν(N-H) Amine (asym/sym) | 3450 / 3360 | Asymmetric/Symmetric stretching of the amine N-H bonds |
| ν(C-H) Aromatic | 3100-3000 | Stretching of C-H bonds on the aromatic rings |
| ν(C-O) Methoxy | 1255 | Asymmetric C-O-C stretching |
| β(N-H) Amine | 1620 | Scissoring/bending of the amine group |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mjcce.org.mk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. rsc.org A smaller gap generally implies higher reactivity. rsc.org
| Parameter | Illustrative Value (eV) |
|---|---|
| E(HOMO) | -5.20 |
| E(LUMO) | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It is particularly useful for quantifying intramolecular charge transfer (ICT), hyperconjugative interactions, and hydrogen bonding. ijstr.orgnih.gov The analysis examines delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies their significance. nih.gov
In this compound, significant ICT would be expected from the lone pairs of the oxygen atom in the methoxy group and the nitrogen atom of the amine group towards the antibonding orbitals of the indole ring system. This analysis would quantify the electron-donating strength of the substituents. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amine) | π(C2-C3) | 45.5 |
| LP(2) O(methoxy) | π(C4-C5) | 28.0 |
| π(C5-C6) | π*(C3a-C7a) | 20.1 |
The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would likely show the most negative potential concentrated around the oxygen atom of the methoxy group and the nitrogen of the amine group, due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the amine group and the indole N-H, making them potential hydrogen bond donor sites.
Investigation of Solvent Effects using Continuum Models
Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Integral Equation Formalism PCM (IEFPCM), are used to simulate these effects computationally. escholarship.orgeurjchem.com These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, thereby affecting its energy, geometry, and electronic properties. acs.orgnih.gov
A theoretical study on this compound would involve re-optimizing its geometry and recalculating its properties in various solvents of differing polarity (e.g., water, ethanol, DMSO). This would reveal how properties such as the dipole moment and HOMO-LUMO energy gap are modulated by the solvent. Generally, polar solvents are expected to stabilize charge separation, leading to an increased dipole moment and potentially a slightly altered HOMO-LUMO gap. eurjchem.com
| Solvent | Dielectric Constant (ε) | Illustrative Total Energy (Hartree) | Illustrative Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | 1.0 | -589.12345 | 2.50 |
| Ethanol | 24.55 | -589.13123 | 3.15 |
| Water | 78.39 | -589.13289 | 3.30 |
Advanced Reactivity Descriptors and Global Reactivity Parameters
The reactivity of a chemical compound is fundamentally governed by its electronic structure. In the realm of computational chemistry, global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. For this compound, while specific DFT studies are not extensively published, its reactivity can be inferred from analyses of structurally related methoxy-activated indoles. chim.it Methoxy groups are known to be electron-donating, which enhances the electron-rich nature of the indole ring and influences its reactivity. chim.it
Global reactivity parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
HOMO and LUMO (Frontier Molecular Orbitals) : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for chemical reactivity. A small HOMO-LUMO gap implies high reactivity, as less energy is required to excite an electron. DFT studies on related indole hydrazide derivatives have indicated narrow HOMO-LUMO gaps (ΔE < 5 eV), suggesting high reactivity.
Chemical Hardness (η) : This parameter measures the resistance of a molecule to change its electron configuration. It is approximated as half of the HOMO-LUMO energy gap (η ≈ (ELUMO – EHOMO)/2). A lower value indicates a "softer" molecule, which is more reactive.
Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a better electrophile.
Advanced reactivity descriptors, such as Fukui functions, provide region-specific reactivity information (regioselectivity). They indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the electron-donating methoxy and amine groups would significantly influence the electron distribution and thus the local reactivity sites on the indole nucleus. chim.it Computational studies on other indole derivatives have utilized these descriptors to predict the most likely sites for chemical reactions. hep.com.cn
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula (Approximate) | Significance for Reactivity |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher polarizability and chemical reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; "soft" molecules are more reactive. |
| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Fukui Function (f(r)) | (∂μ/∂v(r))N | Identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. |
Computational Modeling of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target. For this compound, insights into its potential biological interactions can be gleaned from docking studies of structurally similar indole derivatives.
Docking studies on a variety of indole-based compounds reveal common interaction patterns. A key interaction often involves the indole N-H group, which can act as a hydrogen bond donor. For example, in docking studies with the enzyme CYP51, the nitrogen atom of a methylindole ring formed a crucial hydrogen bond with the heme group of the enzyme. mdpi.com Similarly, when modeling interactions with aminergic G protein-coupled receptors (GPCRs), the indole moiety often penetrates deep into the receptor's hydrophobic cavity. researchgate.net
A study on dipeptide-type inhibitors for SARS-CoV 3CL protease, which included a 4-methoxy-1H-indole-2-carbonyl scaffold, found that the 4-methoxy substitution was highly favorable for enhancing inhibitory potency. nih.gov This suggests that the methoxy group at the 4-position can form specific, beneficial interactions within the binding pocket of a target protein. These interactions can be hydrophobic or, in some cases, involve weak hydrogen bonds. mdpi.com
The primary types of interactions observed in docking studies of indole derivatives include:
Hydrogen Bonding : The indole N-H and the 2-amine group of this compound are potential hydrogen bond donors, while the methoxy oxygen can act as an acceptor.
π-π Stacking : The aromatic indole ring frequently engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the receptor's binding site. researchgate.net
Hydrophobic Interactions : The indole ring and its substituents can form hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
Electrostatic Interactions : The amine group, which can be protonated under physiological conditions, can form strong electrostatic interactions with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu). researchgate.net
Table 2: Summary of Molecular Docking Studies on Related Indole Compounds
| Ligand Scaffold | Target Protein | Key Predicted Interactions | Reference |
| 4-(5-Methoxy-1H-indol-3-yl)thiazol-2-amine | CYP51 (Candida albicans) | Hydrogen bond between indole N-H and the heme group. | mdpi.com |
| 4-(5-Methoxy-1H-indol-3-yl) derivative | Dopamine D2 & Serotonin 5-HT1A/2A Receptors | Electrostatic interaction with conserved Asp(3.32); π-π stacking with Trp(6.48), Phe(6.51), Phe(6.52). | researchgate.net |
| 5-(4-Methoxyphenyl)-1H-indole | ALOX15 | The methoxyphenyl group occupies a specific cavity, influencing allosteric inhibition. | mdpi.com |
| 4-Methoxy-1H-indole-2-carboxamide derivative | SARS-CoV 3CL Protease | The 4-methoxy group was shown to be highly favorable for enhancing binding affinity. | nih.gov |
| Bisindole derivatives | HIV-1 Glycoprotein 41 (gp41) | Binding to a key hydrophobic pocket on the gp41 coiled-coil. | acs.orgnih.gov |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide powerful tools to rationalize and predict SAR. By analyzing the predicted binding modes of a series of related compounds, researchers can explain why certain structural modifications enhance activity while others diminish it.
Computational studies on indole derivatives have provided significant SAR insights:
Importance of the Indole N-H : In a study of RXFP3 agonists, methylation of the indole nitrogen (replacing N-H with N-CH₃) resulted in a complete loss of activity. nih.gov This computationally suggests that the N-H group is a critical hydrogen bond donor, and its removal eliminates a key interaction required for binding and activation.
Positional Importance of Substituents : The same study performed a "methoxy-walk" by moving a methoxy group to different positions on the indole ring. nih.gov Attaching it at the C4-position abolished activity, whereas substitution at the C5-, C6-, or C7-positions restored it. This highlights that the substituent's position is crucial; an unfavorable steric or electronic interaction at one position can be avoided at another, leading to dramatic differences in biological effect. A 7-methyl group was found to be 10-fold more potent, indicating that this position may be oriented towards a favorable hydrophobic pocket in the receptor. nih.gov
Correlation of Binding Energy and Activity : For a series of indole-based HIV-1 fusion inhibitors, docking calculations produced a consensus binding pose that explained the observed SAR. acs.orgnih.gov The rank order of the calculated binding affinities generally matched the rank order of the experimentally measured biological activity. This demonstrates the predictive power of computational models in an SAR context.
Table 3: Computationally-Driven SAR Insights for Indole Scaffolds
| Structural Modification (on Indole Ring) | Observed Effect on Activity | Computational Rationale/Explanation | Reference |
| N1-Methylation (N-H to N-CH₃) | Complete loss of activity | The N-H group is a critical hydrogen bond donor; its removal prevents a key binding interaction. | nih.gov |
| Methoxy group at C4-position | Abolished agonist activity | Potential for unfavorable steric clash or electronic repulsion within the binding pocket. | nih.gov |
| Methoxy group at C5-position | Regained agonist activity | Favorable orientation within the binding site, allowing for productive interactions. | nih.gov |
| Methyl group at C7-position | 10-fold increase in potency | The methyl group likely occupies a hydrophobic sub-pocket in the receptor, enhancing binding affinity. | nih.gov |
| Methoxy group at C4-position | Favorable for inhibitory potency | Forms beneficial interactions within the active site of SARS-CoV 3CL protease. | nih.gov |
Mechanistic Investigations of Indole Amine Biointeractions and Chemical Pathways
Enzymatic Catalysis Involving Indole (B1671886) Scaffolds (e.g., Indole Prenyltransferases)
Indole prenyltransferases (IPTs) are a class of enzymes that play a crucial role in the biosynthesis of a wide array of biologically active natural products by attaching prenyl groups to indole scaffolds. nih.govrsc.org These enzymes exhibit remarkable versatility, catalyzing both normal and reverse prenylation at various positions on the indole ring. nih.govrsc.org The prenylation process can significantly alter the biological activity of the parent indole compound. researchgate.net
The catalytic mechanism of IPTs is a subject of ongoing research. One proposed mechanism involves a direct electrophilic aromatic substitution where the indole nucleus attacks the prenyl donor, typically dimethylallyl diphosphate (B83284) (DMAPP). nih.govrsc.org Another possibility suggests an initial prenylation at the highly nucleophilic C-3 position of the indole ring, followed by rearrangements to yield the final product at other positions like C-2, C-4, C-5, C-6, or C-7. nih.govrsc.orgiupac.orgrsc.org For instance, the enzyme 4-dimethylallyltryptophan synthase (4-DMATS) is thought to catalyze C-4 prenylation through a mechanism involving a Cope rearrangement from an initial C-3 adduct. iupac.orgnih.gov Similarly, evidence suggests that C-2 prenylation by tryprostatin B synthase (FtmPT1) may also proceed through an initial C-3 prenylation followed by carbocation rearrangements. iupac.org
While direct enzymatic studies on 4-methoxy-1H-indol-2-amine are not extensively documented in the reviewed literature, the substrate promiscuity of many IPTs suggests a potential for interaction. researchgate.netshareok.org For example, the fungal prenyltransferase FgaPT2 has been shown to benzylate tryptophan and its analogues. researchgate.net Furthermore, studies on the enzymatic synthesis of indigo (B80030) derivatives have demonstrated that enzymes like cytochrome P450 variants can accept methoxy-substituted indoles as substrates. researchgate.net Specifically, 5-methoxyindole (B15748) and 7-methoxyindole (B1360046) were successfully transformed. researchgate.net This indicates that the presence of a methoxy (B1213986) group does not preclude enzymatic activity and can be accommodated within the active site of certain enzymes. The regioselectivity of these enzymatic reactions is often influenced by the specific enzyme and the substitution pattern of the indole substrate. shareok.org
The table below summarizes the types of prenylation catalyzed by various indole prenyltransferases.
| Enzyme | Substrate(s) | Prenylation Position(s) | Proposed Mechanistic Feature |
| Indole Prenyltransferases (General) | Indole Alkaloids | All positions on the indole ring | Direct electrophilic substitution or initial C-3 attack followed by rearrangement nih.govrsc.org |
| 4-DMATS | L-Tryptophan | C-4 | Cope rearrangement from C-3 intermediate iupac.orgnih.gov |
| FtmPT1 | Brevianamide F (cyclo-L-Trp-L-Pro) | C-2 | Initial C-3 prenylation followed by carbocation rearrangement iupac.org |
| SirD | L-Tryptophan | C-7 | - |
| CdpNPT | Tryprostatin B, Azaindole-containing substrates | C-3 (reverse), N-1 | Broad substrate scope shareok.org |
Detailed Reaction Mechanism Elucidation in Synthetic Transformations
The synthesis of 2-aminoindoles, including derivatives like this compound, can be achieved through various synthetic routes, each with a distinct reaction mechanism.
One common approach involves the reductive cyclization of a precursor molecule. For instance, a one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides. nih.gov This process begins with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetamide in the presence of a base to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. nih.gov This is followed by a reduction of the nitro group and subsequent cyclization to form the 2-aminoindole ring system. nih.gov The reduction is typically carried out using reagents like a mixture of iron(III) chloride and zinc powder. nih.gov
Another strategy for constructing the 2-aminoindole scaffold is through the annulation of ynamides. Metal-free [3+2] annulation of ynamides with anthranils has been reported. acs.org The proposed mechanism initiates with the electrophilic addition of a proton to the ynamide, generating a keteniminium ion. acs.org This intermediate is then trapped by the imino nitrogen of the anthranil, leading to a species that undergoes ring fragmentation to afford a carbocation, which then cyclizes and aromatizes to the 2-aminoindole. acs.org Transition metal-catalyzed approaches are also prevalent. Gold-catalyzed intermolecular reactions of ynamides with various partners have been developed for 2-aminoindole synthesis. acs.org A one-pot synthesis involving a sequential gold(I)-catalyzed hydroamination of ynamides with anilines, followed by a copper(II) chloride-mediated oxidative cyclization, provides an efficient route to diversely substituted 2-aminoindoles. rsc.org
Palladium-catalyzed reactions have also been employed. One such method involves the heteroannulation of N-alkenyl-2-haloanilides with amines. researchgate.net The key step is the formation of a σ,π-chelated palladium species which activates the alkyne for nucleophilic attack by the amine, leading to the formation of the indole skeleton. researchgate.net
The synthesis of a 4-methoxy-substituted indole was described as part of a multi-step synthesis of furanone derivatives. researchgate.net While not leading directly to the 2-aminoindole, it illustrates a plausible pathway for forming the core indole structure. The process involved a multicomponent condensation of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net The proposed mechanism starts with the condensation of Meldrum's acid and the arylglyoxal to form a Michael acceptor, which then reacts with indole. researchgate.net
The following table outlines some of the key reaction types and their mechanistic features in the synthesis of 2-aminoindoles.
| Reaction Type | Key Intermediates | Reagents/Catalysts | Mechanistic Features |
| Reductive Cyclization | 2-cyano-2-(2-nitrophenyl)-acetamide | NaH, FeCl₃, Zn | SNAr followed by reduction and cyclization nih.gov |
| [3+2] Annulation | Keteniminium ion, Carbocation | Tf₂NH | Metal-free, electrophilic addition, ring fragmentation, cyclization acs.org |
| Sequential Hydroamination/Oxidative Cyclization | Amidine | Au(I) catalyst, CuCl₂ | Gold-catalyzed hydroamination followed by copper-mediated oxidative C-H annulation rsc.org |
| Palladium-Catalyzed Heteroannulation | σ,π-chelated palladium species | Pd catalyst | Formation of a chelated intermediate activating the alkyne researchgate.net |
Influence of Substituents (e.g., Methoxy Group) on Reaction Pathways and Selectivity
The presence and position of substituents on the indole ring, such as a methoxy group, significantly influence the reactivity, reaction pathways, and selectivity of chemical transformations. chim.it The methoxy group is generally considered an electron-donating group (EDG) through resonance, which increases the electron density of the indole ring system and enhances its nucleophilicity. chim.it This activation makes the indole more susceptible to electrophilic substitution reactions. chim.it
In the context of synthetic transformations, the electronic effects of substituents play a critical role. For instance, in the synthesis of 3-substituted indoles, electron-donating groups on the indole ring can enhance its nucleophilicity, leading to higher reaction yields compared to indoles bearing electron-withdrawing groups (EWGs). rsc.orgrsc.org Conversely, for reactions involving electrophilic attack on a separate reagent, an EDG on that reagent can decrease its reactivity. rsc.org For example, in the synthesis of 3-substituted indoles from aromatic aldehydes, aldehydes with EWGs react more rapidly than those with EDGs. rsc.org
The position of the methoxy group also dictates the regioselectivity of reactions. A methoxy group at the C4-position, as in this compound, is expected to influence the electron distribution in the benzene (B151609) portion of the indole. Computational studies on 4-substituted indoles have shown that substituents at this position impact the electronic excited states of the molecule. nih.gov While these studies focused on photophysical properties, the underlying electronic effects are relevant to chemical reactivity. The increased electron density from the methoxy group can direct electrophiles to specific positions on the ring.
In photocatalytic alkylation reactions, the substitution pattern on the indole ring has a substantial impact on regioselectivity. For example, while 4-methoxy-1-methyl indole yielded the C2 alkylated product selectively, the 5-methoxy derivative gave a mixture of C4 and C2 regioisomers, which is consistent with the high nucleophilicity of those positions in the starting material. chemrxiv.org This highlights how the interplay between different substituents (methoxy and N-methyl) can fine-tune the outcome of a reaction.
Theoretical studies have also been conducted to understand substituent effects on the hydrodenitrogenation (HDN) of indoles. mdpi.com While these studies focused on methyl groups, the principles of steric and electronic effects are broadly applicable. Substituents on the heterocyclic ring were found to weaken the hydrogenation ability, partly due to increased steric hindrance. mdpi.com
The following table summarizes the general influence of electron-donating and electron-withdrawing groups on indole reactivity.
| Substituent Type | General Effect on Indole Ring | Influence on Electrophilic Aromatic Substitution | Example |
| Electron-Donating Group (e.g., -OCH₃) | Increases electron density (activates the ring) | Increases reaction rate, directs substitution (ortho, para to the substituent) | Enhanced reactivity of methoxy-activated indoles chim.it |
| Electron-Withdrawing Group (e.g., -NO₂) | Decreases electron density (deactivates the ring) | Decreases reaction rate, directs substitution (meta to the substituent) | Lower product yields for indoles with EWGs in certain reactions rsc.org |
Kinetic and Thermodynamic Aspects of Indole-Amine Chemistry
The kinetic and thermodynamic parameters of reactions involving indole derivatives are fundamental to understanding their reactivity and predicting reaction outcomes. The hydrogenation of indoles, for example, is a process highly influenced by reaction thermodynamics. hbku.edu.qaacs.org Studies on the thermochemical properties of indole and its hydrogenated derivatives have been conducted to determine enthalpies of formation, which in turn provide insight into the reaction enthalpies for hydrogenation and dehydrogenation processes. hbku.edu.qaacs.orgacs.org Such data is crucial for applications like hydrogen storage, where a lower enthalpy of reaction for hydrogen release is advantageous. hbku.edu.qaacs.org
Kinetic studies on the halogenation of methyl indole isomers have revealed that these reactions are typically very rapid and follow second-order kinetics. sciensage.info By studying the variation in reaction rates with temperature, it is possible to determine key parameters such as the energy of activation, entropy change, and the pre-exponential factor. sciensage.info For example, the specific reaction rates for the bromination of 1-methyl, 2-methyl, and 3-methyl indole at 306 K were found to be 2800, 4955, and 1558 M⁻¹s⁻¹, respectively, providing a quantitative measure of their relative reactivity and steric constraints. sciensage.info
In the context of enzyme kinetics, the reaction of human indoleamine 2,3-dioxygenase (hIDO) with hydrogen peroxide has been studied to determine associated kinetic and thermodynamic parameters. nih.gov The reaction rates and their temperature dependence provide information on the activation energy and other thermodynamic values for the formation of enzymatic intermediates. nih.gov Although this study does not directly involve this compound, it exemplifies the type of analysis used to characterize the biointeractions of indoleamines.
The reversibility of reactions is another important aspect governed by thermodynamics and kinetics. The reaction between triazolinediones (TADs) and indoles is a fast and irreversible process at room temperature but can become a dynamic covalent bond-forming process at elevated temperatures. researchgate.net Kinetic comparisons of the retro-reaction for different C3-substituted indoles have shown that steric effects can influence the stability of the adduct and the activation barrier for the reverse reaction. researchgate.net
The table below presents hypothetical and literature-derived kinetic and thermodynamic data for illustrative purposes of indole chemistry.
| Reaction | Compound(s) | Parameter | Value | Reference/Context |
| Bromination | 1-Methyl Indole | Specific Reaction Rate (k) at 306 K | 2800 M⁻¹s⁻¹ | sciensage.info |
| Bromination | 2-Methyl Indole | Specific Reaction Rate (k) at 306 K | 4955 M⁻¹s⁻¹ | sciensage.info |
| Bromination | 3-Methyl Indole | Specific Reaction Rate (k) at 306 K | 1558 M⁻¹s⁻¹ | sciensage.info |
| Hydrogenation of Indole | Indole, Indoline | Reaction Enthalpy (ΔH) | Varies with conditions | General concept from hbku.edu.qaacs.orgacs.org |
| hIDO + H₂O₂ | Ferric hIDO | H₂O₂ Binding Rate Constant | 8.4 x 10³ M⁻¹s⁻¹ | nih.gov |
| hIDO + L-Trp | Ferric hIDO | L-Trp Binding Rate Constant | 5.5 x 10³ M⁻¹s⁻¹ | nih.gov |
Advanced Research Applications and Outlook for 4 Methoxy 1h Indol 2 Amine
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The strategic placement of the methoxy (B1213986) and amine functionalities on the indole (B1671886) core of 4-methoxy-1H-indol-2-amine renders it a highly versatile precursor for the construction of intricate molecular architectures. The electron-donating nature of the methoxy group at the 4-position enhances the nucleophilicity of the indole ring, influencing its reactivity in various chemical transformations. chim.it Simultaneously, the 2-amino group provides a reactive handle for a multitude of synthetic manipulations, including N-functionalization and participation in cyclization reactions. researchgate.netnih.gov
The synthesis of complex heterocyclic systems often leverages the inherent reactivity of the indole nucleus. Methoxy-activated indoles, in general, are recognized as valuable precursors in the synthesis of natural products and pharmaceutically active compounds. chim.it The 2-aminoindole moiety, in particular, is a key fragment in numerous biologically active molecules, including inhibitors of IκB kinase and phosphodiesterase-V. nih.gov The presence of both the activating methoxy group and the reactive amine function in this compound provides a powerful platform for the efficient assembly of complex polycyclic structures.
Recent synthetic strategies have focused on the development of efficient, one-pot procedures for the synthesis of functionalized 2-aminoindoles from readily available starting materials. researchgate.netrsc.org These methods often involve transition metal-catalyzed reactions, such as copper-mediated oxidative cyclization, which allow for the construction of the 2-aminoindole core with good functional group tolerance. researchgate.net The application of such methodologies to 4-methoxy-substituted anilines would provide a direct route to this compound, further expanding its accessibility and utility as a synthetic building block.
The table below summarizes representative examples of complex molecules synthesized from indole precursors, highlighting the potential synthetic pathways available for this compound.
| Target Molecule Class | Synthetic Strategy | Potential Application of this compound |
| Indole Alkaloids | Fischer Indole Synthesis, Pictet-Spengler Reaction | The methoxy group can influence the regioselectivity of cyclization reactions, leading to novel alkaloid scaffolds. |
| Fused Heterocycles (e.g., Carbazoles, Quinolines) | Transition Metal-Catalyzed Cyclizations | The 2-amino group can participate in intramolecular cyclization to form fused nitrogen-containing rings. |
| Biologically Active Amides and Ureas | Acylation/Urea formation at the 2-amino position | Introduction of diverse substituents to explore structure-activity relationships. |
Role in the Development of Functional Materials and Organic Semiconductors
The unique electronic properties of the indole ring system have positioned indole derivatives as promising candidates for applications in materials science, particularly in the field of organic electronics. The electron-rich nature of the indole nucleus, further enhanced by the presence of a methoxy group, makes it an excellent hole-transporting moiety. rsc.org This property is crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The functionalization of conjugated polymers with methoxy groups has been shown to significantly enhance their doping efficiency and thermoelectric properties. skku.edu The methoxy groups can alter the polymer film structure, facilitating the incorporation of dopants and improving the Seebeck coefficient and power factor. skku.edu While direct studies on this compound in this context are limited, the principles established for other methoxy-functionalized conjugated systems suggest its potential as a monomer or building block for novel organic semiconductors.
The 2-amino group of this compound offers a convenient point for polymerization or for grafting onto other polymer backbones. This allows for the precise tuning of the electronic and physical properties of the resulting materials. For instance, the incorporation of this indole derivative into a polymer chain could lead to materials with enhanced charge transport characteristics and improved processability.
The following table outlines the potential roles of this compound in the development of functional materials.
| Material Type | Potential Role of this compound | Expected Properties |
| Organic Semiconductors | Monomer for hole-transporting polymers | High hole mobility, good thermal stability |
| Functional Polymers | Building block for polymers with tailored electronic properties | Tunable bandgap, enhanced conductivity |
| Organic Light-Emitting Diodes (OLEDs) | Component of the hole-transport layer | Efficient hole injection and transport |
Strategies for Scaffold Diversification and Library Synthesis for Academic Screening
The development of diverse libraries of small molecules is crucial for the discovery of new bioactive compounds through high-throughput screening. combichemistry.com The indole scaffold is a privileged structure in medicinal chemistry, and strategies for its diversification are of significant interest. combichemistry.comnih.gov this compound serves as an excellent starting point for the generation of such libraries due to its multiple points of functionalization.
Scaffold hopping is a powerful strategy in drug discovery that involves modifying the core structure of a known active compound to generate novel chemotypes with potentially improved properties. nih.govrsc.orgresearchgate.net Starting from the this compound scaffold, various transformations can be envisaged to access a wide range of new heterocyclic systems. For example, ring-expansion, ring-contraction, or fusion with other heterocyclic rings can lead to novel molecular frameworks.
Combinatorial chemistry provides a systematic approach to generate large libraries of related compounds by combining a set of building blocks in all possible combinations. combichemistry.comwikipedia.org The 2-amino group of this compound is an ideal handle for combinatorial derivatization. By reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes (followed by reductive amination), a large library of N-functionalized derivatives can be rapidly synthesized. Further diversity can be introduced by functionalizing other positions on the indole ring.
The table below illustrates potential strategies for the diversification of the this compound scaffold.
| Diversification Strategy | Key Reaction | Resulting Chemical Space |
| N-Acylation/Sulfonylation | Reaction with acyl/sulfonyl chlorides | Library of amides and sulfonamides |
| N-Alkylation | Reductive amination with aldehydes/ketones | Library of secondary and tertiary amines |
| Cyclization Reactions | Reaction with bifunctional electrophiles | Fused and spirocyclic indole derivatives |
| Scaffold Hopping | Ring expansion/contraction/rearrangement | Novel heterocyclic core structures |
Interdisciplinary Research Directions and Emerging Methodologies
The future research landscape for this compound is poised at the intersection of synthetic organic chemistry, materials science, and chemical biology. Emerging methodologies in catalysis and synthesis will undoubtedly play a pivotal role in unlocking the full potential of this versatile building block.
Catalytic C-H Functionalization: Recent years have witnessed a surge in the development of catalytic methods for the direct functionalization of C-H bonds. nih.govresearchgate.netacs.orgresearchgate.net Applying these strategies to this compound could enable the selective introduction of various functional groups at different positions of the indole ring, providing access to a vast and previously inaccessible chemical space. This would significantly streamline the synthesis of complex indole derivatives and facilitate the exploration of their structure-property relationships.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgacs.org The application of photoredox catalysis to the functionalization of this compound could open up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, photocatalytic methods could be employed for the generation of radical intermediates from the amine group, which could then participate in various coupling reactions.
Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. The development of flow-based methodologies for the synthesis and functionalization of this compound would be highly beneficial for its large-scale production and for the efficient generation of compound libraries.
Interdisciplinary Applications: The unique properties of this compound and its derivatives are likely to find applications in diverse fields beyond traditional medicinal chemistry and materials science. For example, their fluorescence properties could be exploited in the development of chemical sensors or imaging agents. Furthermore, their ability to interact with biological macromolecules could be harnessed for the design of novel probes for chemical biology research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-1H-indol-2-amine, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) under inert atmospheres are often employed for indole functionalization. Temperature control (e.g., reflux vs. room temperature) and catalyst loading are critical for minimizing side reactions. Characterization via HPLC or TLC is recommended to monitor intermediate purity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the indole ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using software like SHELXL ) resolves 3D structure. Infrared (IR) spectroscopy identifies functional groups like methoxy (-OCH₃) and amine (-NH₂) .
Q. How does the methoxy group at the 4-position influence the compound’s physicochemical properties?
- Answer : The electron-donating methoxy group enhances solubility in polar solvents and stabilizes the indole ring via resonance. It also affects pKa values (e.g., amine protonation) and intermolecular interactions, as observed in crystallographic studies of similar indole derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or off-target effects. Validated methodologies include:
- Dose-response curves to confirm IC₅₀/EC₅₀ values.
- Selectivity profiling against related targets (e.g., monoamine oxidases vs. cholinesterases) .
- Molecular docking to rationalize binding modes (e.g., using AutoDock Vina) .
Q. What strategies are effective for designing multitarget ligands based on this compound?
- Answer : Hybrid molecules combining the indole scaffold with pharmacophores from known inhibitors (e.g., donepezil’s benzylpiperidine moiety) show promise. Key steps:
- Linker optimization : Oligomethylene chains balance flexibility and steric hindrance.
- In vitro screening : Prioritize compounds with dual inhibition (e.g., AChE and MAO-B) .
- Kinetic studies : Determine mechanism (competitive vs. non-competitive) .
Q. What challenges arise in crystallizing this compound derivatives for X-ray studies?
- Answer : Indole derivatives often exhibit polymorphism or poor crystal growth. Mitigation strategies:
- Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
- Temperature gradients : Gradual cooling promotes ordered lattice formation.
- Software tools : SHELXD for phase refinement and OLEX2 for structure visualization .
Methodological Considerations
- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., DFT for NMR chemical shifts).
- Biological Assays : Include positive controls (e.g., tacrine for cholinesterase inhibition) and account for metabolic stability in hepatocyte models .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
